molecular formula C16H18N4O5S B2978540 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 921503-10-8

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2978540
CAS No.: 921503-10-8
M. Wt: 378.4
InChI Key: KEJHKZKZZHBAOF-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring an imidazole core substituted with a thioether-linked acetamide group and a 2,3-dihydrobenzo[b][1,4]dioxin moiety.

Properties

IUPAC Name

2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c17-14(22)7-20-11(8-21)6-18-16(20)26-9-15(23)19-10-1-2-12-13(5-10)25-4-3-24-12/h1-2,5-6,21H,3-4,7-9H2,(H2,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJHKZKZZHBAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(N3CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex molecule with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 348.4 g/mol. The structural components include an imidazole ring, a thioether group, and a dihydrobenzo[dioxin] moiety, which contribute to its biological profile.

Property Value
Molecular FormulaC16H20N4O3S
Molecular Weight348.4 g/mol
IUPAC Name2-{[1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
InChI KeyRLRLBTJNKXVIIV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
  • Receptor Binding : The compound may bind to specific receptors in the body, modulating signaling pathways associated with various diseases.
  • Formation of Reactive Metabolites : The thioether group can lead to the formation of reactive metabolites that may covalently bind to macromolecules, which is a mechanism observed in several pharmacologically active compounds.

Biological Activity Profile

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Nitroimidazole derivatives have demonstrated efficacy against various pathogens due to their ability to generate free radicals upon reduction in hypoxic conditions .
  • Anticancer Properties : Some studies have shown that imidazole-based compounds can inhibit tumor growth by disrupting cellular metabolism and inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antitumor Effects : A study on nitroimidazole derivatives revealed significant antitumor effects in vitro and in vivo models, particularly against pancreatic cancer cells when combined with standard chemotherapy agents like gemcitabine .
  • Mechanistic Insights : Research has indicated that the mechanism of action involves the inhibition of key metabolic enzymes and interference with DNA replication processes in cancer cells .
  • Therapeutic Potential : The compound's unique substitution pattern may enhance its binding affinity to specific targets compared to other similar compounds, suggesting potential for development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares key functional motifs with several bioactive molecules:

  • N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) (): Both compounds contain a benzodioxole/dioxin ring and an acetamide linker.
  • N-(3-chlorophenyl)-2-(1-(2-hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide (6) (): This analog shares the thioether-acetamide backbone but incorporates a chlorophenyl group instead of dihydrobenzodioxin. The chlorine atom in compound 6 enhances electrophilic reactivity, whereas the dihydrobenzodioxin in the target compound may improve metabolic stability .

Pharmacokinetic and Pharmacodynamic Properties

Property Target Compound Compound 28 Compound 6
Molecular Weight ~450 g/mol (estimated) 393.4 g/mol 418.9 g/mol
Key Functional Groups Imidazole, thioether, acetamide Benzimidazole, acetamide Thioether, hydrazinyl, chlorophenyl
Predicted LogP ~1.8 (moderate lipophilicity) 2.5 3.1
Water Solubility Moderate (hydroxymethyl group) Low Low

The hydroxymethyl group on the imidazole ring in the target compound likely enhances aqueous solubility compared to compound 28 and 6, which lack polar substituents on their heterocyclic cores .

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